2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Overview
Description
“2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound . It is a benzoic acid derivative with a pyrazole ring attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It has a benzene ring (benzoic acid part) with a chlorine atom (2-chloro) and a pyrazole ring (3-methyl-1H-pyrazol-1-yl) attached to it .Scientific Research Applications
Antibacterial Activity
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its derivatives have shown potential in antibacterial applications. A study synthesizing novel oxadiazoles related to this compound demonstrated significant antibacterial activity, especially against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Nonlinear Optical Materials
Compounds related to this compound have been explored for their nonlinear optical properties. A specific derivative was identified as a potential candidate for optical limiting applications, indicating its usefulness in photonic and optoelectronic devices (Chandrakantha et al., 2013).
Antitumor Activity
Some derivatives of this compound have been synthesized and evaluated for their antitumor activities. These compounds, particularly those involving cyclocondensation reactions with benzofuran, displayed cytotoxic activity against human liver carcinoma cell lines, suggesting their potential in cancer therapy (El-Zahar et al., 2011).
Supramolecular Structures
The ability to form hydrogen-bonded supramolecular structures in one, two, and three dimensions has been observed in some 4-pyrazolylbenzoates closely related to this compound. These structures are vital in the study of crystal engineering and material science (Portilla et al., 2007).
Antimicrobial Properties of Organosilicon Complexes
Organosilicon(IV) complexes derived from Schiff base ligands related to this compound have shown promising antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Devi et al., 2015).
Properties
IUPAC Name |
2-chloro-4-(3-methylpyrazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSFTFLMZMRNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445766 | |
Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220461-68-7 | |
Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.